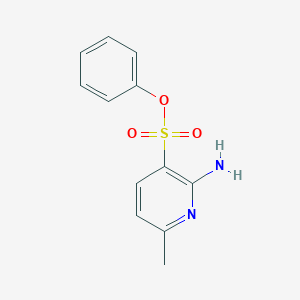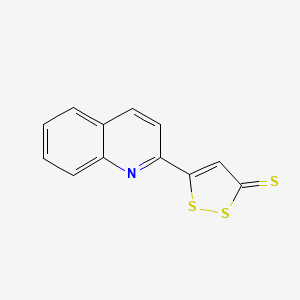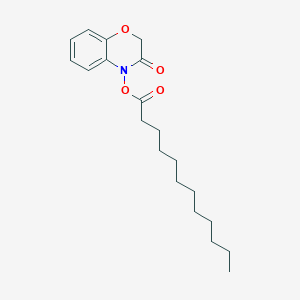![molecular formula C28H24N4+2 B12604250 4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium] CAS No. 876014-06-1](/img/structure/B12604250.png)
4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[1-(4-aminophényl)pyridin-1-ium]-4,4'-(1,4-phénylène) est un composé organique complexe de formule moléculaire C28H24N4+2. Ce composé est caractérisé par la présence de deux unités pyridinium reliées par un pont phénylène, chacune portant un groupe aminophényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Bis[1-(4-aminophényl)pyridin-1-ium]-4,4'-(1,4-phénylène) implique généralement les étapes suivantes :
Formation des unités pyridinium : L’étape initiale consiste en la synthèse des unités pyridinium. Cela peut être réalisé par réaction de la pyridine avec un dérivé aminophényle approprié dans des conditions contrôlées.
Réaction de couplage : Les unités pyridinium sont ensuite couplées à un pont phénylène. Cette étape nécessite souvent l’utilisation d’un agent de couplage tel qu’un catalyseur au palladium pour faciliter la formation de la liaison phénylène.
Purification : Le produit final est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie pour obtenir le composé souhaité à une grande pureté.
Méthodes de production industrielle
En milieu industriel, la production de Bis[1-(4-aminophényl)pyridin-1-ium]-4,4'-(1,4-phénylène) peut impliquer une synthèse à grande échelle à l’aide de réacteurs automatisés et de procédés en continu. Ces méthodes garantissent une qualité et un rendement constants du composé.
Analyse Des Réactions Chimiques
Types de réactions
Bis[1-(4-aminophényl)pyridin-1-ium]-4,4'-(1,4-phénylène) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Les groupes aminophényle peuvent participer à des réactions de substitution avec des électrophiles, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium ; généralement réalisées dans des solvants aqueux ou organiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium ; les réactions sont souvent effectuées dans des conditions anhydres.
Substitution : Électrophiles tels que les halogénoalcanes ou les chlorures d’acyle ; les réactions peuvent nécessiter la présence d’une base ou d’un catalyseur.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites du composé et divers dérivés substitués en fonction des réactifs et des conditions utilisés.
Applications De Recherche Scientifique
Bis[1-(4-aminophényl)pyridin-1-ium]-4,4'-(1,4-phénylène) a une large gamme d’applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques et de polymères complexes.
Biologie : Étudié pour son potentiel en tant que sonde fluorescente pour l’imagerie biologique et la détection de biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de matériaux de pointe tels que les polymères conducteurs et les nanomatériaux.
Mécanisme D'action
Le mécanisme d’action de Bis[1-(4-aminophényl)pyridin-1-ium]-4,4'-(1,4-phénylène) implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et déclenchant des voies biochimiques spécifiques. Par exemple, son interaction avec l’ADN ou les protéines peut entraîner des changements dans les processus cellulaires, contribuant à ses effets thérapeutiques.
Comparaison Avec Des Composés Similaires
Composés similaires
1,4-Bis(4-aminophénoxy)benzène : Structure similaire, mais contient des liaisons éther au lieu d’unités pyridinium.
4,4’-Bis(4-aminophénoxy)biphényle : Contient des unités biphényle avec des groupes aminophénoxy.
1,3-Bis(4-aminophénoxy)benzène : Structure similaire avec un motif de substitution différent sur le cycle benzénique.
Unicité
Bis[1-(4-aminophényl)pyridin-1-ium]-4,4'-(1,4-phénylène) est unique en raison de ses unités pyridinium, qui confèrent des propriétés électroniques et une réactivité distinctes. Cela le rend particulièrement précieux dans les applications nécessitant des interactions spécifiques avec des molécules biologiques ou des matériaux de pointe.
Propriétés
Numéro CAS |
876014-06-1 |
|---|---|
Formule moléculaire |
C28H24N4+2 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
4-[4-[4-[1-(4-aminophenyl)pyridin-1-ium-4-yl]phenyl]pyridin-1-ium-1-yl]aniline |
InChI |
InChI=1S/C28H23N4/c29-25-5-9-27(10-6-25)31-17-13-23(14-18-31)21-1-2-22(4-3-21)24-15-19-32(20-16-24)28-11-7-26(30)8-12-28/h1-20,29H,30H2/q+1/p+1 |
Clé InChI |
GBFKGEYNIRQUKW-UHFFFAOYSA-O |
SMILES canonique |
C1=CC(=CC=C1C2=CC=[N+](C=C2)C3=CC=C(C=C3)N)C4=CC=[N+](C=C4)C5=CC=C(C=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


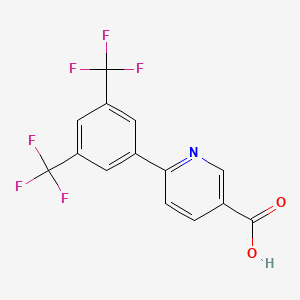
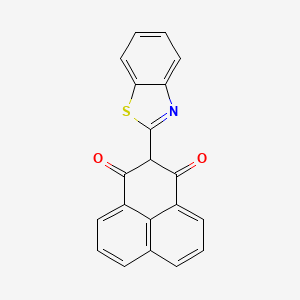

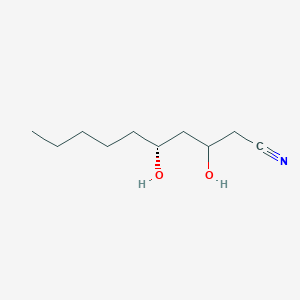
![4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid](/img/structure/B12604197.png)

![(4S,5S)-4-[3-(Benzyloxy)propyl]-5-methyl-1,3-dioxolan-2-one](/img/structure/B12604205.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)
![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
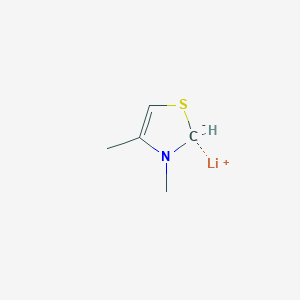
![1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12604230.png)
